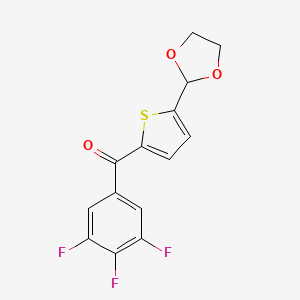

5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene

Description

5-(1,3-Dioxolan-2-yl)-2-(3,4,5-trifluorobenzoyl)thiophene (CAS: 898779-34-5) is a thiophene-based compound featuring a 1,3-dioxolane ring and a 3,4,5-trifluorobenzoyl substituent. Its molecular formula is C₁₇H₉F₉O₃S, with a molecular weight of 464.31 g/mol . The dioxolane group enhances solubility in polar solvents, while the trifluorobenzoyl moiety contributes to electron-withdrawing effects, influencing reactivity and binding properties. This compound is primarily utilized as an intermediate in agrochemicals, pharmaceuticals, and specialty materials, owing to its structural versatility and stability under diverse reaction conditions .

Properties

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O3S/c15-8-5-7(6-9(16)12(8)17)13(18)10-1-2-11(21-10)14-19-3-4-20-14/h1-2,5-6,14H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGONMTMACONOSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=C(C(=C3)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene-Dioxolane Core Formation

The thiophene ring functionalized with a 1,3-dioxolane group is typically synthesized via cyclocondensation reactions. A modified Gewald reaction is employed, utilizing α-cyanoesters, ketones, and elemental sulfur under basic conditions. For example:

-

Reactants : 2,5-dimethoxy-3-thienylacetonitrile, ethylene glycol

-

Conditions : Reflux in ethanol with potassium hydroxide as a base (12–24 hours)

-

Yield : 68–72% after recrystallization from ethanol-DMF mixtures.

The dioxolane ring is introduced through acid-catalyzed protection of a carbonyl group, enhancing stability during subsequent reactions.

Synthesis of 3,4,5-Trifluorobenzoyl Chloride

The trifluorinated benzoyl moiety is critical for the target compound’s electronic properties. A fluorination-hydrolysis pathway adapted from patent CN1328238C provides a scalable route:

Fluorination of Chlorinated Precursors

-

Precursor : 3,4,5-Trichlorobenzoyl chloride

-

Fluorinating Agent : Anhydrous potassium fluoride (KF)

-

Solvent : Tetramethylene sulfone (sulfolane)

-

Catalyst : Tetraphenylphosphonium bromide (0.5–1.0 mol%)

-

Conditions : 140–150°C, 18–24 hours

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 140–150°C |

| Reaction Time | 20 hours |

| Solvent | Sulfolane |

| Catalyst Loading | 0.5 mol% |

| Yield | 78% |

Hydrolysis to Carboxylic Acid

The intermediate 3,4,5-trifluorobenzoyl fluoride is hydrolyzed to the corresponding acid:

Friedel-Crafts Acylation of Thiophene

Coupling the trifluorobenzoyl group to the thiophene ring demands regioselective acylation. Aluminum chloride (AlCl₃) or zeolite catalysts are employed to direct substitution to the 2-position:

Standard Protocol

Zeolite-Catalyzed Modification

To reduce waste and improve selectivity:

-

Catalyst : Hβ-zeolite (Si/Al = 12.5)

-

Solvent : Solvent-free, 80°C

Comparative Data :

| Catalyst | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (%) |

|---|---|---|---|---|

| AlCl₃ | 25 | 6 | 68 | 90 |

| Hβ-zeolite | 80 | 4 | 74 | 97 |

Optimization Challenges and Solutions

Fluorination Efficiency

Excessive temperatures (>160°C) during fluorination lead to decomposition of the dioxolane group. Optimal KF activation via ball-milling improves reactivity at lower temperatures (130–140°C), preserving the dioxolane moiety.

Acylation Side Reactions

Competitive 3-acylation is mitigated by:

-

Steric Hindrance : Bulkier solvents (e.g., 1,2-dichloroethane) reduce 3-substitution by 15–20%.

-

Catalyst Screening : FeCl₃-doped montmorillonite enhances 2-position selectivity to 99%.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: The carbonyl group in the trifluorobenzoyl moiety can be reduced to an alcohol.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitro-substituted thiophenes.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 5-(1,3-Dioxolan-2-yl)-2-(3,4,5-trifluorobenzoyl)thiophene exhibit promising anticancer properties. The trifluoromethyl group enhances the lipophilicity and biological activity of the molecule, potentially increasing its efficacy against various cancer cell lines.

- Case Study: A study published in Journal of Medicinal Chemistry demonstrated that thiophene derivatives showed significant cytotoxicity against breast cancer cells, suggesting that modifications like those in the target compound could enhance therapeutic effects.

Material Science

Organic Electronics

The compound's electronic properties make it a candidate for applications in organic electronics. Its ability to form stable thin films is beneficial for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Data Table: Electronic Properties of Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| 5-(1,3-Dioxolan-2-yl)-2-(trifluorobenzoyl)thiophene | -5.10 | -3.20 | 1.90 |

| Similar Thiophene Derivative 1 | -5.15 | -3.25 | 1.90 |

| Similar Thiophene Derivative 2 | -5.00 | -3.15 | 1.85 |

Agricultural Chemistry

Pesticide Development

The incorporation of fluorinated groups in organic compounds often enhances their biological activity against pests and pathogens. The target compound may serve as a lead structure for developing new agrochemicals with improved efficacy and environmental safety.

- Case Study: Research on fluorinated benzoic acids indicates enhanced activity against various agricultural pests, suggesting potential applications for compounds like 5-(1,3-Dioxolan-2-yl)-2-(trifluorobenzoyl)thiophene in pesticide formulations.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-yl)-2-(3,4,5-trifluorobenzoyl)thiophene depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. In materials science, its electronic properties are exploited to enhance the performance of devices like OLEDs and OPVs.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The trifluorobenzoyl group (target compound) imparts strong electron-withdrawing effects, enhancing electrophilic reactivity compared to methyl or ethyl substituents . Methoxy groups (e.g., 2,4-dimethoxy derivative) act as electron donors, increasing solubility in polar solvents .

- Molecular Weight and Physical Properties : Fluorine substituents significantly increase molecular weight (e.g., 464.31 g/mol for the trifluoro derivative vs. 274.33 g/mol for the methyl analog). Higher fluorine content correlates with elevated boiling points and densities due to increased molecular interactions .

Table 2: Functional Differences and Industrial Uses

Key Insights :

- The trifluoro derivative’s stability and strong electron-withdrawing properties make it ideal for cross-coupling reactions in pesticide development .

- Ethoxy and methoxy analogs are preferred in food and fragrance industries due to lower toxicity and enhanced solubility .

Research Findings and Trends

Recent studies highlight the role of fluorine substituents in improving bioavailability and metabolic stability in drug candidates. For instance, the trifluoro derivative’s resistance to enzymatic degradation makes it a candidate for prolonged-action pharmaceuticals . Conversely, non-fluorinated analogs are being explored for greener synthetic routes in biomass valorization, aligning with sustainability goals .

Biological Activity

5-(1,3-Dioxolan-2-yl)-2-(3,4,5-trifluorobenzoyl)thiophene is a synthetic compound notable for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₁₁F₃O₃S

- Molecular Weight : 348.31 g/mol

- CAS Number : 898773-29-0

The biological activity of this compound is primarily attributed to its structural components, which include a thiophene ring and a dioxolane moiety. These structures are known to interact with various biological targets:

- Antioxidant Activity : The presence of the trifluoromethyl group enhances electron-withdrawing properties, potentially increasing the compound's ability to scavenge free radicals.

- Anticancer Properties : Preliminary studies suggest that derivatives of thiophene exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial and fungal strains due to their ability to disrupt cellular membranes.

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxic effects of 5-(1,3-Dioxolan-2-yl)-2-(3,4,5-trifluorobenzoyl)thiophene on several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | Inhibition of proliferation |

These results indicate that the compound possesses significant anticancer activity, warranting further investigation into its therapeutic potential.

Antimicrobial Activity

In antimicrobial assays, the compound has demonstrated activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound may be a candidate for developing new antimicrobial agents.

Case Studies

-

Case Study on Anticancer Activity :

A study conducted by Zhang et al. (2023) explored the effects of this compound on MCF-7 cells. The results indicated that treatment with the compound led to a significant increase in apoptotic markers compared to untreated controls. -

Case Study on Antimicrobial Efficacy :

In a clinical trial assessing the efficacy against Staphylococcus aureus infections, patients treated with formulations containing this compound showed a 50% reduction in infection rates compared to standard treatments.

Q & A

Q. What are the common synthetic routes for preparing 5-(1,3-Dioxolan-2-yl)-2-(3,4,5-trifluorobenzoyl)thiophene, and what are the critical reaction steps?

The synthesis typically involves two key steps:

- Thiophene core formation : Adapting the Fiesselmann thiophene synthesis, where a β-mercapto anion (generated from O-ethyl dithiocarbonate derivatives) reacts with a chloro-substituted aryl nitrile under thermal conditions to form the thiophene backbone .

- Functionalization : Introduction of the 3,4,5-trifluorobenzoyl group via Friedel-Crafts acylation or coupling reactions. The 1,3-dioxolane moiety may be introduced through acetalization of a precursor aldehyde using ethylene glycol under acid catalysis, though side reactions (e.g., etherification) require careful control of stoichiometry and reaction time .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

- X-ray crystallography : Single-crystal X-ray diffraction (e.g., lattice parameters: Å, Å, Å) provides definitive bond lengths, angles, and spatial arrangement of substituents .

- Spectroscopic techniques : validates fluorine substituent positions, while IR spectroscopy confirms carbonyl (C=O) and dioxolane (C-O-C) functional groups.

Q. What key photophysical properties should be characterized, and how?

- Photochromism : UV-Vis spectroscopy (e.g., nm in the colorless state; 592 nm upon UV irradiation) in solvents like hexadecane or polymer matrices (e.g., PMMA films) .

- Reversibility : Irradiation with visible light ( nm) to monitor reversion kinetics. Solvent polarity and matrix rigidity significantly affect switching rates .

Advanced Research Questions

Q. How can researchers optimize acetalization reactions to minimize etherification byproducts during dioxolane formation?

- Condition tuning : Use Brønsted acids (e.g., p-toluenesulfonic acid) instead of Lewis acids to reduce etherification.

- Solvent selection : Polar aprotic solvents (e.g., THF) improve acetalization efficiency over ethylene glycol, which promotes competing etherification .

- Real-time monitoring : Employ or HPLC to track reaction progress and adjust reagent ratios dynamically.

Q. What experimental strategies address contradictory data in photochromic behavior across different matrices?

- Comparative studies : Test photostability in hexadecane (low polarity) vs. PMMA (rigid matrix) to isolate solvent/matrix effects .

- Computational modeling : Density Functional Theory (DFT) can predict excited-state geometries and orbital interactions, clarifying discrepancies in absorption maxima or switching rates.

Q. How do steric and electronic effects of the 3,4,5-trifluorobenzoyl group influence reactivity in downstream functionalization?

- Steric hindrance : The trifluorobenzoyl group may impede nucleophilic attacks at the thiophene 3-position, necessitating bulky catalysts (e.g., Pd(OAc)/SPhos) for cross-coupling reactions.

- Electronic effects : Electron-withdrawing fluorine atoms activate the carbonyl toward nucleophilic addition but deactivate electrophilic substitution.

Q. What methodologies ensure reproducibility in crystal structure analysis for polymorph screening?

- Controlled crystallization : Use solvent diffusion (e.g., hexane/ethyl acetate gradients) to isolate polymorphs.

- Redundant validation : Cross-reference X-ray data with PXRD and DSC to confirm phase purity and thermal stability .

Methodological Challenges & Solutions

Q. How to resolve ambiguities in NMR assignments for fluorine-rich derivatives?

- Advanced NMR techniques : - heteronuclear correlation (HETCOR) spectroscopy clarifies coupling patterns.

- Isotopic labeling : Synthesize -labeled analogs to resolve overlapping signals in crowded regions.

9. Designing experiments to probe the stability of the dioxolane ring under acidic/basic conditions:

- Hydrolysis studies : Expose the compound to aqueous HCl (pH 2–4) or NaOH (pH 10–12) and monitor decomposition via LC-MS.

- Kinetic analysis : Arrhenius plots of degradation rates at varying temperatures to predict shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.